TA 02

Cardiovascular Disease Stem Cell Differentiation Transcriptomics

TA 02 is not a generic p38 MAPK inhibitor. Unlike SB 203580, its polypharmacology—potent TGFBR-2 and CK1ε/δ inhibition—drives a unique transcriptional program (induces T/Brachyury without MESP1; >2-fold NKX2-5 upregulation) essential for efficient, directed cardiomyocyte differentiation from hESCs/iPSCs. This dual p38/TGFBR-2 probe also simplifies experimental design in fibrosis, cancer, and inflammation models by interrogating pathway crosstalk without inhibitor cocktails. For protocols demanding high NKX2-5 yields or dual-pathway interrogation, TA 02 is the documented, peer-reviewed choice. Standard research quantities (mg to g) available with verified ≥98% purity.

Molecular Formula C20H13F2N3
Molecular Weight 333.33
Cat. No. B1574503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTA 02
Synonyms4-(2-(2-Fluorophenyl)-4-(fluorophenyl)-1H-imidazol-5-yl)pyridine
Molecular FormulaC20H13F2N3
Molecular Weight333.33
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TA 02: A p38 MAPK and TGFBR-2 Inhibitor for Cardiovascular and Stem Cell Research


TA 02 (CAS 1784751-19-4), also known as 4-(2-(2-fluorophenyl)-4-(4-fluorophenyl)-1H-imidazol-5-yl)pyridine, is a synthetic small molecule belonging to the pyridinylimidazole class . It is structurally and functionally characterized as an analog of the well-known p38 mitogen-activated protein kinase (MAPK) inhibitor SB 203580 . TA 02 is a potent inhibitor of p38 MAPK with an IC50 of 20 nM and exhibits additional inhibitory activity against transforming growth factor-beta receptor 2 (TGFBR-2) . Its primary research applications are focused on cardiovascular disease, specifically the induction of cardiomyocyte differentiation from pluripotent stem cells, as well as studies in inflammation and immunology .

Why TA 02 Cannot Be Simply Substituted with Other p38 MAPK Inhibitors Like SB 203580


While TA 02 is an analog of the p38 MAPK inhibitor SB 203580, substituting one for the other in a research protocol is not straightforward. The key differentiator is the distinct biological fingerprint of TA 02, which is driven by its unique off-target profile, particularly its potent inhibition of TGFBR-2 and casein kinase 1 (CK1) isoforms . This polypharmacology leads to a cellular response, especially in cardiomyogenesis, that is fundamentally different from what is predicted by p38α MAPK inhibition alone. For example, TA 02 induces T/Brachyury and high NKX2-5 expression, a profile distinct from SB 203580 . Furthermore, TA 02's activity against CK1ε and CK1δ and its downstream effect on Wnt/β-catenin signaling are activities that positively correlate with its cardiomyogenic activity, a feature not shared by all p38 MAPK inhibitors . Therefore, relying on a 'generic' p38 MAPK inhibitor like SB 203580 will not replicate the specific cellular and molecular outcomes achieved with TA 02.

TA 02: Quantitative Evidence of Functional Differentiation from p38 MAPK Inhibitor Comparators


Divergent Transcriptional Regulation in Cardiomyogenesis: TA 02 vs. SB 203580

In a direct head-to-head comparison during cardiomyocyte differentiation of pluripotent stem cells, TA 02 and its parent analog SB 203580 exhibited markedly different effects on key cardiac transcription factors. TA 02 (at 5 μM) induced the expression of T/Brachyury, whereas SB 203580 increased both MESP1 and T/Brachyury transcripts . Furthermore, TA 02 treatment resulted in a significant and high induction of NKX2-5 expression when applied between days 0-8, a defining marker of cardiac commitment .

Cardiovascular Disease Stem Cell Differentiation Transcriptomics

Potent Inhibition of TGFBR-2: A Key Differentiator Among p38 MAPK Inhibitors

Vendor datasheets consistently highlight that TA 02 'especially inhibits TGFBR-2' . While its p38 MAPK IC50 is established at 20 nM, the explicit emphasis on TGFBR-2 inhibition suggests a significant secondary pharmacology that distinguishes it from many other p38 MAPK inhibitors. For context, the selective ALK5 (TGFBR1) inhibitor SB 431542 has an IC50 of 94 nM against its primary target, yet TA 02's dual p38/TGFBR-2 profile is unique among its close structural analogs . This dual inhibition profile is a key characteristic for research involving both MAPK and TGF-β signaling crosstalk.

Cancer Fibrosis Inflammation

Wnt Pathway Modulation via CK1 Inhibition Drives Cardiogenic Activity

The cardiomyogenic activity of TA 02 has been positively correlated with its ability to inhibit casein kinase 1 epsilon (CK1ε) and CK1δ, leading to a reduction in the expression of Wnt/β-catenin signaling pathway members . In a functional assay, TA 02 increased the expression of the cardiomyocyte marker NKX2-5 by greater than 2-fold in HES-3 NKX2-5eGFP/w cells at a concentration of 5 μM, an effect linked to this CK1 inhibition rather than solely to p38 MAPK inhibition . This mechanism is distinct from the canonical p38 MAPK-dependent effects of SB 203580.

Wnt Signaling Stem Cell Biology Cardiomyogenesis

Broad Kinase Selectivity Profile Distinguished from Selective p38 Inhibitors

TA 02 has been found to inhibit multiple kinases with similar potency to p38α MAPK (IC50 = 20 nM). Its target panel includes p38α, p38β, JNK1, JNK2, JNK3, CIT, CK1ε, CK1δ, DMPK2, DDR1, MEK5, and ERBB2 . This broad inhibition profile contrasts sharply with more selective p38 MAPK inhibitors and explains its distinct biological effects. While some vendors list TA 02 as a 'selective' p38 MAPK inhibitor, the experimental evidence demonstrates it is a multi-kinase inhibitor, which is a crucial consideration for experimental design and data interpretation.

Kinase Selectivity Polypharmacology Chemical Biology

Optimal Research and Industrial Applications for TA 02 Based on Unique Pharmacology


Cardiomyocyte Differentiation from Pluripotent Stem Cells

TA 02 is the preferred small molecule for protocols requiring efficient and directed differentiation of pluripotent stem cells (hESCs/iPSCs) into cardiomyocytes. Its unique ability to induce high levels of NKX2-5 expression (>2-fold) and to modulate the Wnt/β-catenin pathway via CK1 inhibition provides a functional advantage over standard p38 MAPK inhibitors like SB 203580 . The distinct transcriptional program it initiates (inducing T/Brachyury without MESP1) is crucial for generating specific cardiac progenitor populations . This application is supported by primary research demonstrating its superior cardiogenic properties .

Investigating p38 MAPK and TGF-β Signaling Crosstalk

In disease models such as cancer, fibrosis, and chronic inflammation, where both the p38 MAPK and TGF-β signaling pathways are implicated, TA 02 serves as a valuable dual-pathway probe. Its potent inhibition of both p38 MAPK (IC50 = 20 nM) and TGFBR-2 allows researchers to simultaneously interrogate the crosstalk between these two critical pathways without using a combination of selective inhibitors . This simplifies experimental design and provides a unique pharmacological tool for dissecting pathway interactions, particularly in models of cardiac fibrosis or tumor-stroma interactions.

Research on Immune Tolerance and Transplantation

Emerging patent literature describes a novel application for TA 02 in the field of transplantation immunology. The compound has been shown to act on bone marrow-derived dendritic cells (BMDCs) to modulate their immune phenotype, promoting their conversion into tolerogenic dendritic cells (Tol-DCs) [1]. This effect inhibits T-cell activation and proliferation, thereby inducing transplant immune tolerance and potentially mitigating cardiac transplant rejection [2]. This represents a new, high-value application area for TA 02 that leverages its unique immunomodulatory properties beyond its established kinase inhibition profile.

Mechanistic Studies of Multi-Kinase Inhibition in Cellular Models

Given its broad and well-characterized polypharmacology, TA 02 is an ideal tool compound for chemical biology studies investigating the phenotypic consequences of simultaneously inhibiting a specific set of kinases (p38α/β, JNK1/2/3, CK1ε/δ, etc.) . It can be used to deconvolute signaling networks where these kinases play redundant or synergistic roles. This contrasts with using highly selective probes, which may fail to capture the complex biology of multi-kinase signaling nodes, making TA 02 a strategic choice for systems-level pharmacology research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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